
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW-A77U, is a purine derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting the activity of cyclic AMP phosphodiesterase. This results in an increase in the intracellular levels of cyclic AMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific application. As mentioned, it has been shown to have antitumor and anti-inflammatory activity, as well as neuroprotective effects. It has also been shown to have vasodilatory effects, which could be useful in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it can be toxic at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a cancer treatment, as it has shown promising results in preclinical studies. Additionally, further research could be done on its potential as an anti-inflammatory and neuroprotective agent. Finally, more studies could be done to investigate the potential cardiovascular benefits of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Méthodes De Synthèse
The synthesis of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-7-decylxanthine with methyl isocyanate. The reaction is carried out in anhydrous chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propriétés
Nom du produit |
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Formule moléculaire |
C16H25BrN4O2 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
8-bromo-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H25BrN4O2/c1-3-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)20(2)16(23)19-14(12)22/h3-11H2,1-2H3,(H,19,22,23) |
Clé InChI |
PEWKVKHESQTLDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
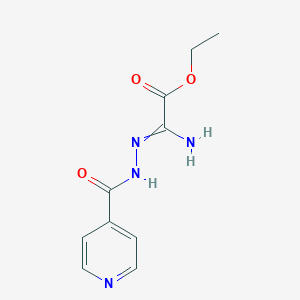
![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)


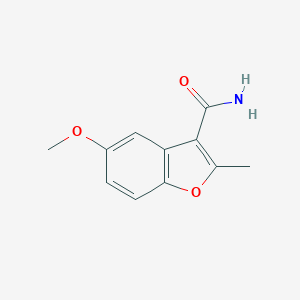
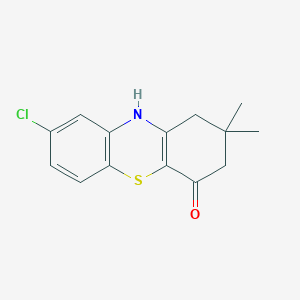
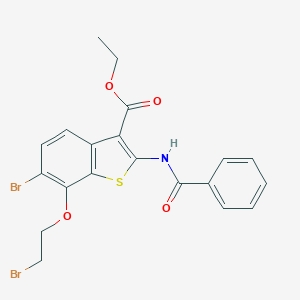
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
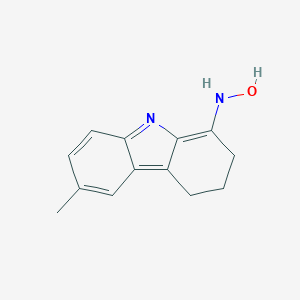
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
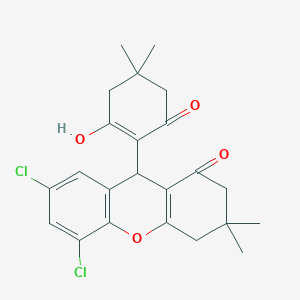
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)